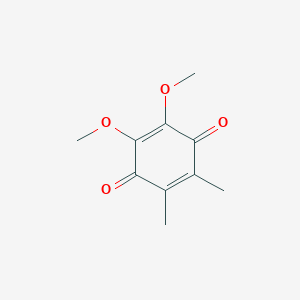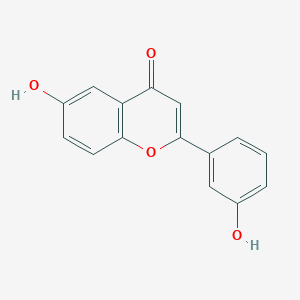
Aurantiogliocladin
Übersicht
Beschreibung
Aurantiogliocladin is a chemical compound that exhibits diverse properties, making it an intriguing subject of study. It has been identified as a product of the fungus Clonostachys candelabrum .
Molecular Structure Analysis
Aurantiogliocladin has a molecular formula of C10H12O4 and an average mass of 196.200 Da . The molecule contains a total of 26 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 2 ketones (aliphatic), and 2 ethers (aliphatic) .Wissenschaftliche Forschungsanwendungen
Biofilm Inhibition
Aurantiogliocladin has been identified as a weak antibiotic, particularly effective against Staphylococcus epidermidis but not against S. aureus . It can inhibit the formation of biofilms, which are notoriously difficult to treat due to their increased antibiotic resistance . This property is significant because biofilms can cause severe infections and complicate treatment outcomes.
Antibacterial Activity
While aurantiogliocladin is not a strong antibiotic, it does exhibit bacteriostatic properties, meaning it can inhibit the growth and reproduction of bacteria . This activity is found even at sub-minimal inhibitory concentrations, which suggests potential for use in situations where complete eradication of bacteria is not necessary or feasible .
Quorum-Quenching Activity
Quorum sensing is a system of stimulus and response correlated to population density. Aurantiogliocladin has shown potential in quorum-quenching activity, which could disrupt bacterial communication and biofilm formation . This application is particularly relevant in preventing the spread of infections in clinical settings.
Agricultural Applications
Although specific data on aurantiogliocladin’s use in agriculture is limited, its biofilm inhibition properties suggest it could be beneficial in protecting crops from bacterial pathogens . By preventing biofilm formation, it could help in managing plant diseases that are difficult to control with traditional methods.
Environmental Applications
In environmental science, controlling biofilms is crucial, especially in water systems and on various surfaces. Aurantiogliocladin’s ability to inhibit biofilm formation at subtoxic concentrations makes it a candidate for environmental biocontrol applications .
Industrial Uses
In industrial settings, biofilms can affect the integrity of materials and lead to corrosion and blockages. Aurantiogliocladin’s biofilm inhibition could be used to maintain industrial equipment and prevent bacterial contamination in manufacturing processes .
Wirkmechanismus
Target of Action
Aurantiogliocladin primarily targets biofilms of certain bacterial strains . Biofilms are structured communities of bacteria that can adhere to living or inert surfaces and are enveloped in a self-produced protective extracellular matrix. They play a significant role in many microbial infections.
Mode of Action
Aurantiogliocladin interacts with these biofilms, inhibiting their formation . .
Biochemical Pathways
The compound’s ability to inhibit biofilm formation suggests it may interfere with the quorum sensing systems that bacteria use to communicate and coordinate biofilm formation .
Pharmacokinetics
Its molecular formula isC10H12O4 and it has a molecular weight of 196.20 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of aurantiogliocladin’s action is the inhibition of biofilm formation in certain bacterial strains . This can help control infections where pathogens are organized in biofilms, which are often difficult to treat due to increased antibiotic resistances .
Action Environment
The efficacy and stability of aurantiogliocladin may be influenced by environmental factors. For instance, the compound was identified in a screen of fungal isolates obtained from the Harz mountains in Germany, suggesting it may be produced by organisms living in wet environments . These organisms are preferentially threatened by biofilm formation and may have developed strategies to control pathogens in these biofilms .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQJVWDVBANHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486259 | |
| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aurantiogliocladin | |
CAS RN |
483-54-5 | |
| Record name | Aurantiogliocladin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURANTIOGLIOCLADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74R18PLB3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















